molecular formula C9H9BCl2O4 B8203896 (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid

(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B8203896
M. Wt: 262.88 g/mol
InChI Key: YQLUJHVNUNYXFR-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-iodobenzoic acid ethyl ester with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron under basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these reactions by providing a stable and reactive intermediate .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Ethoxycarbonylphenylboronic acid
  • 2,4-Dichlorophenylboronic acid

Comparison: (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine atoms and an ethoxycarbonyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the phenyl ring, making it more reactive in cross-coupling reactions compared to phenylboronic acid .

Properties

IUPAC Name

(2,4-dichloro-5-ethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BCl2O4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLUJHVNUNYXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BCl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.88 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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